![molecular formula C14H16N6O B2595504 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone CAS No. 2034222-77-8](/img/structure/B2595504.png)
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone
is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a 1,2,3-triazole ring, a pyrrolidine ring, and a pyrazine ring .
Synthesis Analysis
The synthesis of similar triazole derivatives often involves the Huisgen cycloaddition, which is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole . This reaction, catalyzed by copper(I), is an efficient and innovative route to bioactive compounds as it is selective and devoid of side reactions .Molecular Structure Analysis
The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring . Considerable delocalization of π-electron density within the triazole ring is indicated by the pattern of bond distances .Chemical Reactions Analysis
While specific chemical reactions involving(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone
are not available, similar triazole derivatives have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are thermally stable, exhibit acceptable densities, and have optimal oxygen balance . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups .Scientific Research Applications
Medicinal Chemistry: c-Met Inhibition
This compound has been identified as a potential inhibitor of the c-Met protein kinase . c-Met is a receptor tyrosine kinase that, when dysregulated, can lead to cancer progression and metastasis. Inhibitors of c-Met are considered valuable in the treatment of various cancers, particularly those resistant to other forms of chemotherapy.
Neuropharmacology: GABA A Modulation
Structures containing the core of this compound have shown activity as allosteric modulators of the GABA A receptor . This receptor is a major inhibitory neurotransmitter receptor in the brain, and its modulation is important in the treatment of neurological disorders such as epilepsy, anxiety, and insomnia.
Polymer Chemistry: Solar Cell Applications
The compound’s structural units have been incorporated into polymers used in solar cells . These polymers can improve the efficiency of solar cells, making them more viable for sustainable energy solutions.
Biochemistry: BACE-1 Inhibition
It has been demonstrated that derivatives of this compound can inhibit β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which accumulate in the brains of Alzheimer’s disease patients. Inhibitors of BACE-1 are therefore of interest for their potential to slow or prevent the progression of Alzheimer’s disease.
Fluorescent Probes
Due to the unique electronic structure of the compound, it can be used to create fluorescent probes . These probes can be used in various biological and chemical assays to detect or measure the presence of other substances.
VHL Inhibitors for Disease Treatment
Derivatives of this compound have been explored as inhibitors of the von Hippel-Lindau (VHL) protein, which has implications in the treatment of anemia, ischemia, stroke, and damage to the cardiovascular system during ischemia . Additionally, they may be used to enhance wound healing, reduce scarring, and promote angiogenesis or arteriogenesis.
Cancer Therapy
The compound’s derivatives are being studied for their potential use in cancer therapy. Their ability to modulate various biological pathways makes them promising candidates for the development of new anticancer drugs .
Synthetic Routes and Practical Applications
Various synthetic routes have been developed for the compound and its derivatives, leading to practical applications in medicinal chemistry, such as the development of new drugs with specific targeting capabilities .
Safety And Hazards
properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c21-14(12-7-15-4-5-16-12)19-6-3-11(8-19)20-9-13(17-18-20)10-1-2-10/h4-5,7,9-11H,1-3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYILUKAKBKUIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone |
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